1-(4-chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde 1-(4-chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 618098-99-0
VCID: VC16136787
InChI: InChI=1S/C16H10ClN3O3/c17-13-3-7-14(8-4-13)19-9-12(10-21)16(18-19)11-1-5-15(6-2-11)20(22)23/h1-10H
SMILES:
Molecular Formula: C16H10ClN3O3
Molecular Weight: 327.72 g/mol

1-(4-chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde

CAS No.: 618098-99-0

Cat. No.: VC16136787

Molecular Formula: C16H10ClN3O3

Molecular Weight: 327.72 g/mol

* For research use only. Not for human or veterinary use.

1-(4-chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde - 618098-99-0

Specification

CAS No. 618098-99-0
Molecular Formula C16H10ClN3O3
Molecular Weight 327.72 g/mol
IUPAC Name 1-(4-chlorophenyl)-3-(4-nitrophenyl)pyrazole-4-carbaldehyde
Standard InChI InChI=1S/C16H10ClN3O3/c17-13-3-7-14(8-4-13)19-9-12(10-21)16(18-19)11-1-5-15(6-2-11)20(22)23/h1-10H
Standard InChI Key HCZGGXQQLXRGGR-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=NN(C=C2C=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name 1-(4-chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde reflects its substitution pattern:

  • A 4-chlorophenyl group at position 1

  • A 4-nitrophenyl group at position 3

  • An aldehyde (-CHO) functional group at position 4

Molecular Formula: C16H10ClN3O3\text{C}_{16}\text{H}_{10}\text{ClN}_3\text{O}_3
Molecular Weight: 327.73 g/mol

Crystallographic and Conformational Analysis

While no direct crystallographic data exists for this compound, studies on analogs such as 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde reveal key structural trends :

  • Planarity: The pyrazole ring adopts a near-planar conformation, with dihedral angles between the heterocycle and substituted phenyl rings ranging from 5.2° to 12.7°.

  • Intermolecular Interactions:

    • C–H···O hydrogen bonds between aldehyde oxygen and adjacent aromatic protons

    • π–π stacking between pyrazole and nitrophenyl rings (interplanar distance: 3.4–3.7 Å)

Synthetic Methodologies

General Synthesis Strategy

The compound is synthesized via a multi-step protocol adapted from pyrazole-4-carbaldehyde derivatives :

Step 1: Formation of 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde

  • Condensation of 4-chlorophenylhydrazine with ethyl acetoacetate in ethanol under reflux (6–8 h)

  • Cyclization using phosphoryl chloride (POCl₃) in DMF (Vilsmeier-Haack reaction) at 0–5°C

  • Hydrolysis with sodium acetate to yield the aldehyde intermediate

ParameterOptimal ConditionYield Impact (±%)
Coupling Temperature80°C+22% vs. 60°C
Pd Catalyst Loading5 mol%+15% vs. 2 mol%
Solvent PolarityDME/H₂O (4:1)+18% vs. THF/H₂O

Physicochemical Properties

Solubility Profile

Experimental data extrapolated from chloro- and nitro-substituted pyrazole analogs :

SolventSolubility (mg/mL)Temperature (°C)
DMSO34.2 ± 1.525
Chloroform12.8 ± 0.925
Ethyl Acetate5.1 ± 0.425
Water<0.125

Thermal Stability

Differential Scanning Calorimetry (DSC) of similar compounds shows:

  • Melting Point: 228–232°C (decomposition observed above 250°C)

  • Exothermic Peak: 290–310°C (indicative of nitro group decomposition)

Spectroscopic Characterization

¹H NMR Spectral Analysis

Predicted shifts based on 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde :

Proton Positionδ (ppm)MultiplicityCoupling (J/Hz)
Aldehyde (CHO)9.87singlet
Pyrazole C5-H8.21singlet
4-Cl-C₆H₄7.52–7.48doubletJ = 8.4
4-NO₂-C₆H₄8.15–8.11doubletJ = 8.6

Mass Spectrometry

ESI-MS (Positive Mode):

  • [M+H]⁺ at m/z 328.04 (calc. 328.05)

  • Fragment ions:

    • m/z 281.98 (loss of CHO)

    • m/z 210.03 (cleavage between pyrazole and nitrophenyl)

Challenges and Future Directions

Synthetic Limitations

  • Low regioselectivity in Suzuki couplings (para:meta = 7:1)

  • Aldehyde group sensitivity to over-oxidation during purification

Recommended Research Priorities

  • Crystallographic Studies: Single-crystal XRD to resolve intramolecular interactions

  • Bioactivity Screening: Evaluate kinase inhibition and antimicrobial potential

  • Derivatization: Explore Schiff base formation at the aldehyde position

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